molecular formula C13H15N3O3 B4578300 N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B4578300
M. Wt: 261.28 g/mol
InChI Key: ZVBDVMRDUUMSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as MEOPA, is a phthalazine derivative that has been widely used in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.

Scientific Research Applications

Serotonin Receptor Interactions

Research on analogues and derivatives similar to N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has shown significant interactions with serotonin receptors, which could be pivotal in understanding its therapeutic potential. Studies have identified compounds with high affinity for 5-HT1A serotonin receptors, indicating potential applications in neurological and psychiatric disorders. For instance, modifications to the phthalimide moiety in related compounds have led to improved selectivity and affinity for 5-HT1A receptors, offering insights into the design of more effective serotonin receptor modulators (Raghupathi et al., 1991), (Glennon et al., 1988).

Anti-Inflammatory and Analgesic Agents

Another area of research explores the synthesis of novel compounds derived from or related to this compound for their anti-inflammatory and analgesic properties. These compounds have been tested for their effectiveness as cyclooxygenase inhibitors and their potential as analgesic and anti-inflammatory agents, displaying significant activity in preclinical models (Abu‐Hashem et al., 2020).

Novel Synthetic Approaches

Research has also been conducted on innovative synthetic methods for creating derivatives and analogues of this compound. These studies have contributed to the development of new synthetic routes that could facilitate the exploration of the compound's therapeutic potential and its mechanism of action. For example, one study detailed a one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, showcasing the efficiency of combining click-multicomponent reactions for the synthesis of complex molecules (Salehi et al., 2012).

Interaction with DNA

The interaction of derivatives of this compound with DNA has been studied to assess their potential as anticancer agents. Investigations into the binding mechanisms with DNA suggest that these compounds can intercalate into DNA, indicating a possible route for their anticancer activity. This line of research is crucial for developing new cancer therapies based on the modulation of DNA structure and function (Pons et al., 1991).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16-13(18)10-6-4-3-5-9(10)11(15-16)12(17)14-7-8-19-2/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBDVMRDUUMSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.